2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide
Overview
Description
2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.05759170 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Novel compounds derived from benzodioxole structures have been synthesized for potential therapeutic applications. These compounds have been evaluated for their analgesic and anti-inflammatory activities, showing significant COX-2 inhibitory activities, which indicate their potential as pain management and anti-inflammatory agents (Abu‐Hashem et al., 2020). Another study focused on benzothiazole derivatives, assessing their antibacterial, antifungal, and antiviral activities, suggesting these compounds could serve as bases for developing new antimicrobial agents (Tang et al., 2019).
Anticancer Potential
Research into 4-thiazolidinones containing benzothiazole moiety revealed that some of these compounds exhibit anticancer activity against various cancer cell lines, suggesting their potential in cancer therapy (Havrylyuk et al., 2010). Similarly, isoxazole derivatives of benzo[d]thiazol-2-amine have been synthesized and evaluated for their cytotoxicity against cancer cells, revealing mechanisms of action that include p53 activation and induction of apoptosis through mitochondrial-dependent pathways (Kumbhare et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Compounds with benzothiazole nucleus have been studied for their antimicrobial properties, showing efficacy against various bacterial strains and suggesting a role in addressing drug-resistant infections (Vicini et al., 2006). Additionally, novel triazole-based benzothiazole derivatives have been designed, synthesized, and evaluated for their anti-inflammatory activity and p38α MAP kinase inhibition, further indicating their potential in treating inflammatory conditions (Tariq et al., 2018).
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c20-15(18-16-17-3-4-25-16)8-21-7-11-6-13(24-19-11)10-1-2-12-14(5-10)23-9-22-12/h1-6H,7-9H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAIEQLFNOUSCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COCC(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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